molecular formula C19H23N3O B2867998 N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide CAS No. 1396791-09-5

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2867998
CAS No.: 1396791-09-5
M. Wt: 309.413
InChI Key: POOLCMKCBXYRNF-UHFFFAOYSA-N
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Description

N-({Pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide is a hybrid molecule combining a rigid adamantane scaffold with a pyrazolo[1,5-a]pyridine moiety. Its synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with pyrazolo-pyridine intermediates under optimized reaction conditions .

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-18(19-8-13-5-14(9-19)7-15(6-13)10-19)20-11-16-12-21-22-4-2-1-3-17(16)22/h1-4,12-15H,5-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOLCMKCBXYRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: (1) adamantane-1-carboxylic acid and (2) (pyrazolo[1,5-a]pyridin-3-yl)methylamine. The synthetic strategy revolves around constructing the pyrazolo[1,5-a]pyridine core, introducing the aminomethyl group at the 3-position, and coupling with adamantane-1-carboxylic acid via amide bond formation.

Preparation of (Pyrazolo[1,5-a]pyridin-3-yl)methylamine

Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates

The pyrazolo[1,5-a]pyridine core is typically synthesized via 1,3-dipolar cycloaddition between substituted pyridines and ethyl propiolate. For example, N-amination of 2,5-dimethylpyridine with O-(2,4-dinitrophenyl)hydroxylamine generates a reactive nitrene intermediate, which undergoes cycloaddition with ethyl propiolate to yield pyrazolo[1,5-a]pyridine-3-carboxylates (e.g., ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate).

Key Reaction Conditions

  • Solvent: Ethanol or dichloromethane
  • Temperature: 0–25°C
  • Yield: 70–85%

Functionalization at the 3-Position

Nitrile Reduction Pathway

Pyrazolo[1,5-a]pyridine-3-carbonitrile is reduced to the corresponding aminomethyl derivative using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄):

$$
\text{Pyrazolo[1,5-a]pyridine-3-carbonitrile} \xrightarrow[\text{LiAlH₄, THF}]{\text{or } \text{H}_2/\text{Pd-C}} \text{(Pyrazolo[1,5-a]pyridin-3-yl)methylamine}
$$

Optimized Parameters

  • Catalyst: 10% Pd-C (for H₂)
  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Yield: 65–78%
Aldehyde Reductive Amination

Pyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$
\text{Pyrazolo[1,5-a]pyridine-3-carbaldehyde} \xrightarrow[\text{NaBH₃CN}]{\text{NH₄OAc, MeOH}} \text{(Pyrazolo[1,5-a]pyridin-3-yl)methylamine}
$$

Critical Factors

  • pH: Maintained at 6–7 using acetic acid
  • Reaction Time: 12–24 hours
  • Yield: 55–62%

Synthesis of Adamantane-1-carboxylic Acid Derivatives

Adamantane-1-carboxylic acid is commercially available but can be functionalized via:

  • Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane.
  • Mixed Anhydride Formation : Reaction with ethyl chloroformate in the presence of triethylamine.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most widely used method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{Adamantane-1-carbonyl chloride} + \text{(Pyrazolo[1,5-a]pyridin-3-yl)methylamine} \xrightarrow[\text{HOBt, DCM}]{\text{EDC}} \text{N-({Pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide}
$$

Optimized Conditions

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: 0–25°C
  • Yield: 70–82%

Schlenk Techniques for Moisture-Sensitive Reactions

When using adamantane-1-carbonyl chloride, reactions are conducted under nitrogen atmosphere to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages Limitations
Amine Synthesis Nitrile Reduction 78% High purity; minimal byproducts Requires toxic LiAlH₄
Amine Synthesis Reductive Amination 62% Mild conditions Lower yield; pH sensitivity
Amide Coupling EDC/HOBt 82% High efficiency Cost of reagents
Amide Coupling Mixed Anhydride 75% Scalability Requires anhydrous conditions

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for cycloaddition steps.
  • Catalyst Recycling : Pd-C from hydrogenation steps can be reused up to three times without significant activity loss.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: Its structural properties make it a candidate for use in the development of advanced materials.

    Biological Research: The compound is used in studies investigating its interaction with various biological targets.

Mechanism of Action

The mechanism of action of N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Adamantan-1-yl) Pyrazolo[4,3-b]pyridine Derivatives

Compounds 54 and 55 from are structurally analogous, featuring a pyrazolo[4,3-b]pyridine core substituted with adamantane carboxamide groups. Key differences include:

  • Substituent Variation : Compound 54 has a butyl group at position 4, while 55 features a pentyl group.
  • Synthetic Routes: Both are synthesized using 1-adamantanamine as a starting material, followed by coupling with pyrazolo-pyridine intermediates and purification via flash column chromatography (ethyl acetate/petroleum ether 1:1) and methanol recrystallization .
  • Physicochemical Properties: Melting Points: Not reported for the target compound, but similar derivatives (e.g., 54, 55) show melting points >200°C, indicating high crystallinity. NMR Profiles: Adamantane protons typically appear as sharp singlets (δ 1.6–2.1 ppm), while pyrazolo-pyridine protons resonate at δ 6.5–8.5 ppm .
Table 1: Comparative Data for Pyrazolo-Pyridine Adamantane Derivatives
Compound Core Structure Substituent Melting Point Key NMR Signals (δ, ppm)
Target Compound Pyrazolo[1,5-a]pyridine Methyl N/A Adamantane: ~1.6–2.1
Compound 54 Pyrazolo[4,3-b]pyridine Butyl >200°C Adamantane: 1.6–2.0; Pyridine: 6.8–8.2
Compound 55 Pyrazolo[4,3-b]pyridine Pentyl >200°C Adamantane: 1.6–2.0; Pyridine: 6.8–8.2

Triazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 39)

Compound 39 () shares the adamantane carboxamide group but incorporates a triazolo[1,5-a]pyrimidine core. Critical distinctions include:

  • Biological Activity: Compound 39 is a CB2 cannabinoid receptor ligand, highlighting the role of heterocyclic cores in target specificity .
  • Synthetic Methodology : Prepared via a multi-step route involving benzyl-methylamine coupling, with purification using petroleum ether/ethyl acetate (2:3) .
  • Solubility and Bioavailability : The triazolo-pyrimidine system may enhance solubility compared to pyrazolo-pyridines, as evidenced by its lower melting point (139°C) .

N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide

This compound (CAS: 1005583-32-3, ) replaces the pyrazolo[1,5-a]pyridine with a simpler pyrazole ring. Differences include:

  • Structural Simplicity : The absence of fused pyridine rings reduces molecular weight (MW: 285.37 vs. ~400 for the target compound).

Key Research Findings and Implications

  • Adamantane’s Role : The adamantane moiety consistently enhances metabolic stability across all compounds, but substituents on the heterocyclic core dictate target selectivity and physicochemical properties .
  • Heterocyclic Core Impact : Pyrazolo-pyridines (e.g., target compound) may favor kinase inhibition, while triazolo-pyrimidines (e.g., 39 ) show promise in receptor modulation .
  • Synthetic Challenges : Purification of adamantane-containing compounds often requires specialized chromatographic conditions (e.g., ethyl acetate/petroleum ether) to resolve lipophilic byproducts .

Biological Activity

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)adamantane-1-carboxamide is a synthetic compound that has gained attention in various fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features an adamantane core linked to a pyrazolo[1,5-a]pyridine moiety. The synthesis typically involves several steps:

  • Formation of the Adamantane Core : This is achieved through cyclization reactions starting from simple hydrocarbons.
  • Introduction of the Pyrazolo[1,5-a]pyridine Moiety : This step involves cyclization reactions using appropriate precursors.
  • Coupling Reaction : The final step involves coupling the pyrazolo[1,5-a]pyridine with the adamantane core under controlled conditions using suitable reagents and catalysts.

The compound's molecular formula is C19H23N3OC_{19}H_{23}N_{3}O, with a CAS number of 1396791-09-5 .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the target and application .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit the FLT3 receptor tyrosine kinase, which is implicated in acute myeloid leukemia (AML). Compounds similar to this compound have demonstrated potent inhibitory activity against AML cell lines, with IC50 values in the low nanomolar range .

Antimicrobial Activity

N-(pyrazolo[1,5-a]pyridin-3-yl) derivatives have also been explored for their antimicrobial properties. For example, compounds within this class have shown effectiveness against various pathogens, including Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC50 values indicating moderate to high activity against this parasite .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other compounds:

Compound NameStructure TypeBiological ActivityReference
4-Iodobenzoic AcidAromatic CompoundOrganic Synthesis Precursor
CresolAromatic AlcoholDisinfectants & Resins
Pyrazolo[1,5-a]pyrimidinesHeterocyclic CompoundAnticancer & Antimicrobial

Case Studies and Research Findings

Several studies have focused on exploring the biological activities of pyrazolo derivatives:

  • FLT3 Inhibitors in AML : A study identified pyrazolo derivatives as promising FLT3 inhibitors for treating AML. The most potent compounds demonstrated IC50 values as low as 0.4 nM against FLT3 mutations associated with resistance .
  • Antimalarial Activity : Another investigation highlighted the efficacy of pyrazolo derivatives against P. falciparum, reporting IC50 values around 31 μM for specific compounds .
  • Antimicrobial Properties : Research has also shown that these compounds possess antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .

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